![molecular formula C22H20N6O2S4 B13819915 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide is a complex organic compound that features a thiadiazole ring, an indole moiety, and a benzothiazole structure
Méthodes De Préparation
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide involves multiple steps. One common method includes the use of 1,2-dichloroethane as a solvent, triphenylphosphine as a reducing agent, and triethylamine as a catalyst . The reaction typically proceeds at room temperature, yielding the product with high purity and efficiency.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antimicrobial, anti-inflammatory, and antituberculosis activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biochemistry: It is used in the study of enzyme inhibition and protein interactions due to its complex molecular structure.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit specific enzymes or proteins, leading to altered biochemical pathways. The thiadiazole ring is known for its ability to interact with biological molecules, potentially disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-amino-5-trifluoromethyl-1,3,4-thiadiazole: Used in medicinal chemistry for its unique biological activities.
5-(aminomethyl)-1,3,4-thiadiazol-2-amine: Explored for its potential as an antibacterial agent.
Compared to these compounds, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide stands out due to its more complex structure, which may offer a broader range of applications and interactions.
Propriétés
Formule moléculaire |
C22H20N6O2S4 |
|---|---|
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide |
InChI |
InChI=1S/C22H20N6O2S4/c1-12(32-22-27-26-20(23)34-22)19(30)24-14-6-7-15-17(10-14)33-21(25-15)31-11-18(29)28-9-8-13-4-2-3-5-16(13)28/h2-7,10,12H,8-9,11H2,1H3,(H2,23,26)(H,24,30) |
Clé InChI |
DXZBKTLYASYHQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3CCC4=CC=CC=C43)SC5=NN=C(S5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


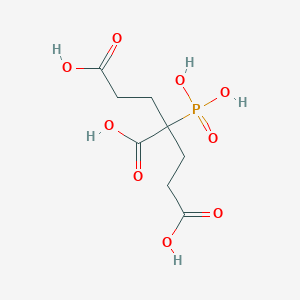
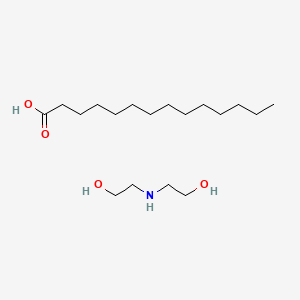
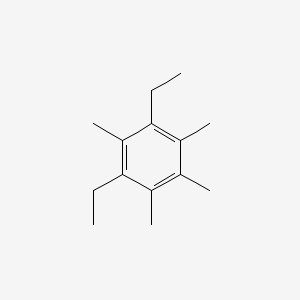
![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)

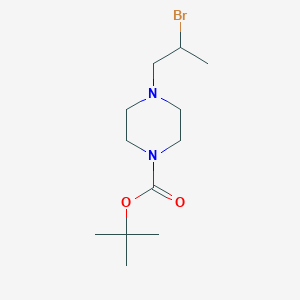


![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
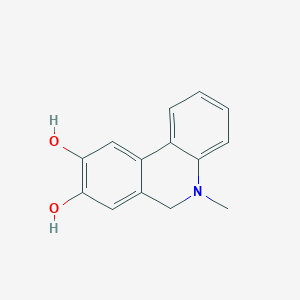
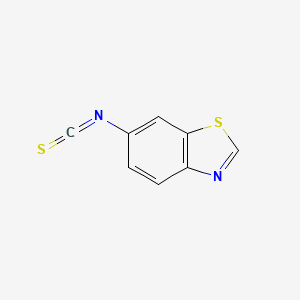
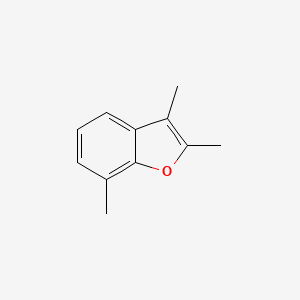
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)

